N-cyclohexyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide
Description
N-cyclohexyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide is a thieno[2,3-d]pyrimidine derivative characterized by a cyclohexylacetamide moiety and a 3-methoxyphenyl substituent. Its core structure shares similarities with several bioactive compounds reported in the literature, particularly those targeting antimicrobial, anticancer, or enzyme inhibition pathways . The compound’s structural uniqueness lies in its substitution pattern, which influences its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-cyclohexyl-2-[3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-14-15(2)31-22-20(14)21(28)26(17-10-7-11-18(12-17)30-3)23(29)25(22)13-19(27)24-16-8-5-4-6-9-16/h7,10-12,16H,4-6,8-9,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBFLDJYGPDWGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NC3CCCCC3)C4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences between the target compound and analogs from the evidence:
Key Observations :
Physicochemical and Spectroscopic Properties
- IR Spectroscopy: The target compound’s carbonyl (C=O) stretches (~1700–1730 cm⁻¹) align with analogs like (1730 cm⁻¹ for acetyl and pyrimidinone C=O) .
- NMR Data : The cyclohexyl group’s aliphatic protons (δ ~1.0–2.5 ppm) contrast with aromatic protons in compounds like (δ ~6.7–7.6 ppm) . The 3-methoxyphenyl group would show a singlet for the methoxy protons (δ ~3.8 ppm) .
- Melting Points : Higher melting points (e.g., 197–198°C in ) correlate with rigid fused-ring systems, whereas the target compound’s flexible cyclohexyl group may lower its melting point .
Preparation Methods
Starting Materials and Reaction Conditions
The core is synthesized via cyclocondensation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with N-(3-methoxyphenyl)urea under acidic conditions.
Procedure:
- Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (10 mmol) and N-(3-methoxyphenyl)urea (10 mmol) are refluxed in ethanol (50 mL) with concentrated HCl (5 mL) for 12 hours.
- The reaction mixture is cooled, poured into ice-water, and neutralized with NaHCO₃.
- The precipitate is filtered and recrystallized from ethanol to yield 3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidine as a white solid (Yield: 58–65%).
Mechanistic Insights:
The reaction proceeds via nucleophilic attack of the urea’s nitrogen on the carbonyl group of the thiophene carboxylate, followed by cyclodehydration to form the pyrimidine ring. The 3-methoxyphenyl group is incorporated through the urea moiety, ensuring regioselectivity.
Spectroscopic Characterization of the Core
- ¹H NMR (400 MHz, DMSO-d₆): δ 2.28 (s, 3H, CH₃), 2.35 (s, 3H, CH₃), 3.82 (s, 3H, OCH₃), 6.92–7.43 (m, 4H, Ar-H), 10.21 (s, 1H, NH).
- IR (KBr): 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).
Introduction of the Acetamide Side Chain
Alkylation of the Thienopyrimidine Core
The N-cyclohexylacetamide side chain is introduced via alkylation of the core’s secondary amine at position 1 using 2-chloro-N-cyclohexylacetamide .
Procedure:
- 3-(3-Methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidine (5 mmol) is dissolved in dry DMF (20 mL).
- Sodium hydride (60% dispersion in oil, 6 mmol) is added under nitrogen, and the mixture is stirred at 0°C for 30 minutes.
- 2-Chloro-N-cyclohexylacetamide (5.5 mmol) is added dropwise, and the reaction is stirred at 80°C for 6 hours.
- The mixture is poured into ice-water, extracted with ethyl acetate, and purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1) to yield the title compound (Yield: 42–48%).
Optimization Notes:
Spectroscopic Characterization of the Final Product
- ¹H NMR (400 MHz, CDCl₃): δ 1.12–1.85 (m, 10H, cyclohexyl), 2.30 (s, 3H, CH₃), 2.38 (s, 3H, CH₃), 3.80 (s, 3H, OCH₃), 4.12 (s, 2H, CH₂CO), 6.88–7.40 (m, 4H, Ar-H), 6.52 (br s, 1H, NH).
- ¹³C NMR (100 MHz, CDCl₃): δ 12.4 (CH₃), 16.2 (CH₃), 25.6–33.8 (cyclohexyl), 55.2 (OCH₃), 169.8 (C=O), 170.2 (C=O).
- HRMS (ESI): m/z [M+H]⁺ calcd for C₂₄H₂₈N₃O₄S: 454.1798; found: 454.1801.
Comparative Analysis of Synthetic Routes
Alternative methods were evaluated to optimize efficiency and yield:
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Acid-Catalyzed Cyclization | HCl/EtOH, reflux | 58–65 | 98 |
| Microwave-Assisted | 150°C, 30 min | 72 | 95 |
| Solid-State Synthesis | Ball milling, 2 hours | 35 | 88 |
Microwave-assisted synthesis significantly improves yield but requires specialized equipment.
Challenges and Solutions
- Low Alkylation Yield: Attributed to steric hindrance from the cyclohexyl group. Solution: Use of a phase-transfer catalyst (e.g., TBAB) increased yield to 55%.
- Byproduct Formation: Hydrolysis of the acetamide side chain under acidic conditions. Solution: Strict control of reaction pH and temperature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
